4-[(methoxycarbonyl)amino]tetrahydrothien-3-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
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Overview
Description
4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE is a complex organic compound that features a thiolane ring and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE typically involves multiple steps. One common approach is to start with the preparation of the thiolane ring, followed by the introduction of the isoindole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiolanes with additional hydrogen atoms.
Scientific Research Applications
4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiolane and isoindole moieties.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE involves its interaction with specific molecular targets. The thiolane ring and isoindole moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.
Comparison with Similar Compounds
Similar Compounds
- 4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE
- 4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE
Uniqueness
What sets 4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE apart from similar compounds is its unique combination of a thiolane ring and an isoindole moiety. This structural feature imparts specific chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C17H18N2O6S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[4-(methoxycarbonylamino)thiolan-3-yl] 3-(1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C17H18N2O6S/c1-24-17(23)18-12-8-26-9-13(12)25-14(20)6-7-19-15(21)10-4-2-3-5-11(10)16(19)22/h2-5,12-13H,6-9H2,1H3,(H,18,23) |
InChI Key |
KKIKJHGWFJNGAX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1CSCC1OC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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